Hydrobromide monohydrate
Overview
Description
Hydrobromide monohydrate is a chemical compound commonly used in pharmaceutical formulations. It is often found as a salt form of various active pharmaceutical ingredients, such as dextromethorphan, which is used as a cough suppressant. The compound is known for its stability and solubility in water, making it an ideal choice for medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrobromide monohydrate can be synthesized through the reaction of hydrobromic acid with the corresponding base compound. For example, dextromethorphan this compound is prepared by reacting dextromethorphan with hydrobromic acid in the presence of water. The reaction typically involves dissolving the base compound in an appropriate solvent, followed by the addition of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The crystallization process is often optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .
Scientific Research Applications
Hydrobromide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: this compound forms of drugs like dextromethorphan are used in clinical research to study their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the formulation of pharmaceuticals, ensuring the stability and solubility of active ingredients
Mechanism of Action
The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .
Comparison with Similar Compounds
Hydrobromide monohydrate can be compared with other similar compounds such as:
Hydrochloride Monohydrate: Similar in terms of solubility and stability, but with chloride ions instead of bromide.
Sulfate Monohydrate: Contains sulfate ions and is used in different pharmaceutical formulations.
Nitrate Monohydrate: Contains nitrate ions and is used in specific industrial applications.
Uniqueness: this compound is unique due to its specific interactions with biological targets and its stability in aqueous solutions. This makes it particularly suitable for use in pharmaceuticals where consistent drug delivery is crucial .
Properties
IUPAC Name |
hydrate;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H2O/h1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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